molecular formula C21H20N4O3 B2520038 Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 681470-89-3

Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

カタログ番号: B2520038
CAS番号: 681470-89-3
分子量: 376.416
InChIキー: KRKXVFQLRBFISR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class, which is known for its structural similarity to purines, allowing these molecules to interact with a variety of biological targets . The core triazolopyrimidine scaffold is recognized for its diverse pharmacological potential, including documented antibacterial, antifungal, and antiviral activities . The specific 2-(benzyloxy)phenyl substituent on this molecule is a key structural feature that may influence its biological activity and physicochemical properties, making it a valuable subject for structure-activity relationship (SAR) studies. Its primary research applications are derived from the known properties of its structural analogs. Similar triazolopyrimidine derivatives have demonstrated promising antifungal activity; for instance, certain 7-substituted benzyloxy triazolopyrimidine analogs have shown significant activity against pathogens like Botrytis cinerea . Furthermore, its value extends to antiviral research, particularly against influenza, as compounds sharing the 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide scaffold have been identified as potent disruptors of the influenza virus RNA-dependent RNA polymerase by inhibiting the PA-PB1 protein-protein interaction, a crucial step in viral replication . The mechanism of action for this compound is anticipated to align with that of its structural analogs, which can include the inhibition of key enzymatic pathways or critical protein-protein interactions within pathogens or diseased cells . Researchers utilize this compound as a sophisticated building block for developing novel therapeutic agents and as a precise chemical tool for probing biological mechanisms. It is supplied exclusively for in-vitro investigations in controlled laboratory settings. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

特性

IUPAC Name

methyl 5-methyl-7-(2-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-14-18(20(26)27-2)19(25-21(24-14)22-13-23-25)16-10-6-7-11-17(16)28-12-15-8-4-3-5-9-15/h3-11,13,19H,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKXVFQLRBFISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C21H20N4O2
  • Molecular Weight : 360.4091 g/mol
  • CAS Number : 681471-86-3

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives containing the triazolo-pyrimidine scaffold have shown promising results in inhibiting tumor cell proliferation. In vitro assays demonstrated that compounds similar to methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibited IC50 values in the micromolar range against various cancer cell lines, indicating effective cytotoxicity.

CompoundCell LineIC50 (µM)
Compound AHCT-1168.5
Compound BHePG-212.3
Compound CMCF-710.0

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit key inflammatory pathways, including the NF-kB signaling pathway. In a study assessing various derivatives, methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate showed significant inhibition of LPS-induced inflammation in macrophage models.

Anticonvulsant Activity

In preclinical models of epilepsy, compounds with similar structures demonstrated anticonvulsant effects. The mechanism is believed to involve modulation of neurotransmitter systems and ion channels. For example, a related compound exhibited an ED50 value of 84.9 mg/kg in the Maximal Electroshock (MES) test.

The biological activity of methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is thought to arise from its ability to interact with various molecular targets:

  • EGFR-TK Inhibition : Similar compounds have been identified as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in tumor growth and survival.
  • MAPK Pathway Modulation : The compound may influence mitogen-activated protein kinases (MAPKs), which are involved in cellular responses to stress and inflammation.

Case Studies

  • Study on Antitumor Effects : A recent investigation into triazole derivatives revealed that methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate significantly reduced cell viability in HCT-116 and MCF-7 cell lines compared to controls.
  • Anti-inflammatory Research : In a model of acute inflammation induced by LPS in mice, administration of the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

類似化合物との比較

Structural Variations and Substituent Effects

The target compound is compared to structurally related triazolopyrimidines (Table 1), focusing on substituent positions, regiochemistry, and functional groups.

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents (Position) Functional Groups Key Properties References
Target Compound 7-(2-benzyloxy phenyl), 5-methyl, 6-carboxylate Benzyloxy (ortho), methyl, ester High lipophilicity due to benzyloxy; steric hindrance at ortho position
Ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate (10) 7-phenyl, 5-methyl, 2-amino Amino, ester Regioselectivity influenced by acidic/ionic conditions; enhanced hydrogen bonding via amino group
7-(4-Methoxyphenyl)-5-(p-tolyl)-4,7-dihydrotriazolo[1,5-a]pyrimidine 7-(4-methoxy phenyl), 5-(p-tolyl) Methoxy (para), methylphenyl Lower steric hindrance (para substitution); predicted pKa = 6.80, moderate solubility
2-(Benzylthio)-7-(4-dimethylaminophenyl)-5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxamide (16) Benzylthio, dimethylaminophenyl, carboxamide Thioether, dimethylamino, amide Increased electron donation (dimethylamino); thioether enhances stability but reduces polarity
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate 7-(2,4-dimethoxy phenyl), 5-phenyl Dimethoxy (ortho/para), ester Enhanced electron-donating effects; potential for π-stacking interactions

Physical and Chemical Properties

  • Crystal Packing : π-π stacking interactions observed in analogues (e.g., ) depend on aromatic substituents. The ortho-benzyloxy group in the target compound may disrupt such interactions due to steric bulk, affecting crystallinity .
  • pKa and Solubility : While the target compound lacks explicit pKa data, analogues with electron-withdrawing groups (e.g., carboxamide in ) show higher solubility than esters. The methyl ester in the target compound likely confers intermediate polarity .

準備方法

Three-Component Condensation Mechanism

The reaction proceeds through a Knoevenagel condensation between methyl acetoacetate and 2-(benzyloxy)benzaldehyde, followed by Michael addition of 3-amino-1,2,4-triazole to the α,β-unsaturated intermediate. Intramolecular cyclization then forms the triazolo[1,5-a]pyrimidine ring. Two competing pathways are proposed:

  • Pathway A : Lewis base-catalyzed activation of the methylene compound and aldehyde, leading to a Knoevenagel adduct.
  • Pathway B : Formation of an iminium intermediate that reacts with the enol form of methyl acetoacetate.

The choice of catalyst critically influences the dominant pathway and regioselectivity.

Catalytic Systems and Reaction Optimization

Green Solvent Approaches

Recent protocols emphasize eco-friendly conditions. A mixture of water and ethanol (1:1 v/v) at reflux (78°C) with 4,4’-trimethylenedipiperidine (TMDP, 15 mol%) achieves yields of 82–89% for analogous triazolo[1,5-a]pyrimidines. TMDP acts as a dual hydrogen-bond donor and Lewis base, facilitating both condensation and cyclization steps. Key advantages include:

  • Liquid-phase catalysis at 65°C (below TMDP’s melting point of 58–60°C)
  • Recyclability for 4–5 cycles without significant loss in activity.

Ionic Liquid and POCl3-Mediated Methods

Alternative routes employ phosphorus oxychloride (POCl3) as both solvent and catalyst. In a representative procedure:

  • 3-Amino-1,2,4-triazole (1.2 equiv), methyl acetoacetate (1.0 equiv), and 2-(benzyloxy)benzaldehyde (1.0 equiv) are stirred in POCl3 (5 mL/mmol) at 115–120°C for 12 h.
  • The mixture is quenched with ice-water, neutralized with K2CO3, and extracted with ethyl acetate.
  • Chromatographic purification (SiO2, hexane:EtOAc 3:1) yields the product as a white solid (68–74%).

POCl3 promotes cyclodehydration but requires careful handling due to corrosivity and moisture sensitivity.

Structural and Reaction Parameter Optimization

Solvent Effects

Comparative studies show solvent polarity significantly impacts yield:

Solvent Dielectric Constant (ε) Yield (%)
Water:Ethanol (1:1) 48.3 89
POCl3 13.9 74
DMF 36.7 63

Polar aprotic solvents like DMF reduce yields due to competitive coordination with catalysts.

Temperature and Time Profiling

Optimal conditions for the TMDP-catalyzed route:

  • 65°C : 6 h (89% yield)
  • 80°C : 4 h (85% yield, increased side products)
  • Room temperature : <10% conversion after 24 h.

Spectroscopic Characterization and Validation

The synthesized compound exhibits characteristic spectral features:

  • 1H NMR (400 MHz, CDCl3): δ 7.45–7.28 (m, 5H, Bn), 7.02 (d, J=8.4 Hz, 1H, Ar-H), 6.85 (t, J=7.6 Hz, 1H, Ar-H), 5.21 (s, 2H, OCH2Ph), 4.97 (s, 1H, H-7), 3.72 (s, 3H, COOCH3), 2.41 (s, 3H, CH3).
  • 13C NMR : δ 169.8 (COO), 158.2 (C-6), 152.4 (C-2), 134.7–114.2 (aromatic carbons), 55.6 (OCH2Ph), 21.3 (CH3).

Mass spectrometry (ESI-MS) confirms the molecular ion at m/z 405.1 [M+H]+.

Mechanistic Insights and Byproduct Analysis

Side products arise from:

  • Incomplete cyclization : Isolable intermediates include the open-chain enamine (3–7% yield).
  • Oxidation : Trace amounts (≤2%) of the fully aromatic triazolo[1,5-a]pyrimidine result from aerial oxidation.

Suppression strategies:

  • Strict inert atmosphere (N2/Ar)
  • Addition of radical scavengers (BHT, 0.1 equiv).

Comparative Evaluation of Synthetic Protocols

Parameter TMDP/Water-Ethanol POCl3
Yield (%) 89 74
Reaction Time (h) 6 12
Catalyst Cost ($/g) 0.45 0.12
E-Factor 8.7 14.2
Safety Non-corrosive PCl3 emissions

The TMDP route offers superior sustainability, while POCl3 provides cost advantages for small-scale synthesis.

Industrial-Scale Adaptation Challenges

Key considerations for kilogram-scale production:

  • Exothermicity Management : Semi-batch addition of aldehyde to prevent thermal runaway (ΔTmax = 42°C).
  • Crystallization Optimization : Use of heptane:THF (4:1) for polymorph control (Form II, melting point 162–164°C).
  • Waste Streams : TMDP-mediated processes generate aqueous ethanol waste (COD 12,500 mg/L), requiring biodegradation pretreatment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。